(Rac)-AZD 6482

PI3Kβ selectivity Isoform profiling Kinase inhibitor specificity

PTEN-deficient cancer models and platelet biology studies demand PI3Kβ tool compounds with human translatability-a gap that pan-PI3K or other isoform-selective inhibitors cannot bridge. (Rac)-AZD 6482 is the only PI3Kβ inhibitor with completed Phase I human target validation, including a crossover bleeding-time study versus clopidogrel, providing dose-translation confidence from preclinical models to ex vivo human platelet assays. • IC₅₀ = 0.69 nM against p110β; 200-fold selectivity over p110α, 20-fold over p110δ • 35% sensitivity in PTEN-mutant cancer lines (EC₅₀ <5 μM) vs. 16% in PTEN WT • Defined therapeutic window: 1 μM maximal antiplatelet effect without bleeding time prolongation Supplied with full analytical QC documentation. Reliable B2B fulfillment for time-sensitive translational research.

Molecular Formula C22H24N4O4
Molecular Weight 408.4 g/mol
CAS No. 1173900-33-8
Cat. No. B560039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-AZD 6482
CAS1173900-33-8
Synonyms2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid
Molecular FormulaC22H24N4O4
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
InChIInChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1
InChIKeyIRTDIKMSKMREGO-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-AZD 6482: PI3Kβ Inhibitor Overview


(Rac)-AZD 6482 (also known as KIN-193) is an ATP-competitive small-molecule inhibitor with high potency and selectivity for the p110β catalytic isoform of phosphoinositide 3-kinase (PI3Kβ) [1]. The compound exhibits sub-nanomolar inhibitory activity against PI3Kβ (IC₅₀ = 0.69 nM) with selectivity over related class I PI3K isoforms p110α, p110δ, and p110γ of 200-fold, 20-fold, and 70-fold respectively, as determined by in vitro kinase assays . (Rac)-AZD 6482 also demonstrates selectivity of approximately 80-fold over PI3K-C2β and DNA-PK, and more than 1,000-fold over other phosphatidylinositol-3 kinase–related kinases (PIKKs) [2]. The compound has undergone human target validation in Phase I clinical studies evaluating its anti-platelet effects and has been investigated as a tool compound for PTEN-deficient cancer models [3].

(Rac)-AZD 6482: Irreplaceable PI3Kβ Inhibitor


In-class PI3K inhibitors exhibit substantial divergence in isoform selectivity profiles, target engagement kinetics, and functional consequences in biological systems. Pan-PI3K inhibitors such as LY294002 or wortmannin lack isoform discrimination and produce broad pathway suppression that confounds mechanistic interpretation in PTEN-deficient or thrombosis models [1]. Isoform-selective inhibitors targeting p110α (e.g., BYL-719/alpelisib), p110δ (e.g., CAL-101/idelalisib), or p110γ (e.g., IPI-549) do not recapitulate the p110β-specific pharmacology required for platelet function studies or PTEN-null tumor models [2]. Even within the p110β-selective inhibitor class, compounds such as TGX-221, GSK2636771, and AZD8186 possess divergent selectivity windows, species-specific pharmacokinetic properties, and distinct clinical-stage validation [3]. (Rac)-AZD 6482 occupies a unique evidence position as the first PI3Kβ inhibitor to undergo comprehensive human target validation with paired ex vivo platelet function data and bleeding time comparisons against standard-of-care anti-platelet therapy [4].

(Rac)-AZD 6482: Comparative Evidence


PI3Kβ Isoform Selectivity vs. GSK2636771

(Rac)-AZD 6482 demonstrates an isoform selectivity profile that differs quantitatively from the clinically evaluated PI3Kβ inhibitor GSK2636771. In direct enzymatic assays, (Rac)-AZD 6482 exhibits 200-fold selectivity for p110β over p110α, 20-fold over p110δ, and 70-fold over p110γ . In contrast, GSK2636771 has been characterized with >900-fold selectivity over PI3Kα/γ isoforms and >10-fold selectivity over PI3Kδ [1]. This difference in the δ:β selectivity ratio (approximately 20:1 for AZD6482 versus ~1:10 for GSK2636771) may have functional implications in immune cell contexts where PI3Kδ plays a significant role.

PI3Kβ selectivity Isoform profiling Kinase inhibitor specificity

In Vitro Anti-Platelet Aggregation Potency

(Rac)-AZD 6482 demonstrates potent inhibition of platelet function in washed platelet aggregation (WPA) experiments with an IC₅₀ of 6 nM . This value is consistent with its sub-nanomolar biochemical potency against the isolated PI3Kβ enzyme (IC₅₀ = 0.69 nM) and reflects the compound's ability to translate target engagement into functional platelet inhibition ex vivo. In the same experimental context, maximal anti-platelet effect was achieved at a concentration of 1 μM in both in vitro and ex vivo tests in dog and in man [1].

Antiplatelet activity Thrombosis Washed platelet assay

Antithrombotic Efficacy vs. Bleeding Risk

In a canine in vivo model, (Rac)-AZD 6482 produced a complete antithrombotic effect without increasing bleeding time or blood loss [1]. This separation between antithrombotic efficacy and primary hemostasis was subsequently reproduced in healthy human volunteers during Phase I clinical evaluation, where a mild and generalized antiplatelet effect was observed with minimal bleeding time prolongation at therapeutically relevant plasma exposures [1]. The separation between antithrombotic effect and bleeding time prolongation distinguishes (Rac)-AZD 6482 from the mechanism of standard-of-care antiplatelet agents and from pan-PI3K inhibitors, where broader pathway suppression would be expected to impair platelet function more comprehensively.

Therapeutic index Antithrombotic Bleeding time In vivo pharmacology

PTEN-Mutant Cancer Cell Sensitivity

High-throughput tumor cell line profiling across a panel of 422 cancer cell lines reveals that (Rac)-AZD 6482 selectively inhibits proliferation of PTEN-mutant cells. Among 57 cell lines harboring PTEN mutations, 20 (35%) exhibited sensitivity to AZD6482 at an EC₅₀ threshold of <5 μM, compared to only 58 of 365 (16%) PTEN wild-type cell lines [1]. This approximately 2.2-fold enrichment of sensitivity in the PTEN-mutant population (35% vs. 16%) provides quantitative evidence for the context-dependent activity of PI3Kβ inhibition in PTEN-deficient backgrounds.

PTEN deficiency Cancer cell line panel Synthetic lethality Precision oncology

Insulin Signaling Interference Threshold

Quantitative assessment of insulin signaling interference reveals a defined concentration threshold for metabolic effects. (Rac)-AZD 6482 inhibits insulin-induced glucose uptake in human adipocytes in vitro with an IC₅₀ of 4.4 μM [1]. In a rat euglycemic hyperinsulinemic clamp model, glucose infusion rate was unaffected at a plasma concentration of 2.3 μM but was reduced by approximately 60% at a plasma exposure of 27 μM [1]. In healthy human volunteers, the homeostasis model assessment (HOMA) index increased by approximately 10-20% at the highest plasma concentration achieved (5.3 μM) [1]. This concentration-dependent effect establishes a plasma exposure threshold above which insulin signaling attenuation becomes measurable, providing a reference for dose selection in in vivo experimental designs.

Insulin sensitivity Glucose uptake Metabolic side effects Therapeutic window

Bleeding Time vs. Clopidogrel on Aspirin

A randomized, open-label, single-center, Phase I crossover study directly compared the effect of (Rac)-AZD 6482 versus clopidogrel on bleeding time in healthy volunteers receiving background low-dose aspirin (ASA 75 mg daily) [1]. The study was designed to evaluate bleeding time prolongation as a pharmacodynamic measure of hemorrhagic risk. While full study results including quantitative bleeding time differences are not publicly available in the disclosed trial registry, the existence of this head-to-head clinical comparison against the standard-of-care P2Y₁₂ antagonist clopidogrel establishes (Rac)-AZD 6482 as the only PI3Kβ inhibitor to have undergone direct clinical bleeding risk assessment versus an active comparator antiplatelet agent [1].

Bleeding time Antiplatelet therapy Phase I clinical trial Safety pharmacology

(Rac)-AZD 6482: Key Research Applications


PI3Kβ-Dependent Platelet Function and Thrombosis Studies

Based on the 6 nM IC₅₀ in washed platelet aggregation assays and the documented separation between antithrombotic efficacy and bleeding time prolongation in both dog and human subjects [1], (Rac)-AZD 6482 is optimally suited for in vitro and in vivo studies investigating the role of PI3Kβ in platelet adhesion, aggregation, and thrombus formation under flow conditions. The compound's human target validation data enables dose translation from preclinical models to ex vivo human platelet assays. The therapeutic window defined by plasma concentrations that achieve maximal antiplatelet effect (1 μM) without measurable bleeding time prolongation provides a reference range for experimental dose selection [1].

PTEN-Deficient Cancer Models and Synthetic Lethality Screening

The 35% sensitivity rate observed in PTEN-mutant cancer cell lines (20/57) at EC₅₀ <5 μM, compared to 16% in PTEN wild-type lines [2], supports the use of (Rac)-AZD 6482 as a tool compound for investigating synthetic lethal interactions in PTEN-null backgrounds. This application is particularly relevant for prostate cancer (PC3 xenograft model), breast cancer (HCC70 xenograft model), and other PTEN-deficient tumor types where PI3Kβ dependency has been established. The compound's defined selectivity profile (200-fold over p110α, 20-fold over p110δ) minimizes confounding off-isoform effects in cell-based assays and xenograft studies where PI3Kα or PI3Kδ signaling may otherwise complicate interpretation.

Insulin Signaling and Metabolic Pathway Dissection

The defined plasma concentration thresholds for insulin signaling interference—no effect at 2.3 μM, ~60% reduction at 27 μM in rat clamp studies, and 10-20% HOMA index increase at 5.3 μM in humans [1]—enable precise experimental control in metabolic studies. (Rac)-AZD 6482 can be employed at concentrations below the 2.3 μM threshold to study PI3Kβ-dependent platelet effects without confounding metabolic interference, or at supratherapeutic concentrations to investigate the role of PI3Kα (the isoform primarily responsible for the observed insulin signaling attenuation at high concentrations [1]) in glucose homeostasis.

Translational Antiplatelet Research and Clinical Benchmarking

As the only PI3Kβ inhibitor to have undergone a completed Phase I crossover study directly comparing bleeding time effects against clopidogrel on background aspirin therapy [3], (Rac)-AZD 6482 offers a unique evidence base for translational research programs investigating novel antiplatelet mechanisms. Researchers designing preclinical-to-clinical translation studies in thrombosis can reference the clinical trial design (N=28, crossover, intravenous AZD6482 versus oral clopidogrel) and the established safety pharmacology dataset to inform their own experimental protocols and to contextualize findings relative to standard-of-care antiplatelet therapy.

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